

An In-depth Technical Guide to the Chemical Properties and Structure of Isovaleronitrile

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Compound of Interest

Compound Name: Isovaleronitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **isovaleronitrile** (3-methylbutanenitrile). The information is compiled to serve as a foundational resource for professionals in research, chemical synthesis, and drug development.

Chemical Structure and Identification

Isovaleronitrile, systematically named 3-methylbutanenitrile, is an aliphatic nitrile with a branched alkyl chain.^{[1][2]} Its structure consists of a 2-methylpropane backbone with a cyano group attached to the first carbon.^[1] The molecule is achiral as it lacks a stereocenter and therefore does not exhibit optical activity.^{[3][4]} Conformational isomerism exists due to rotation around the C2-C3 bond, resulting in anti and gauche conformers with a minimal energy difference, allowing for their coexistence at room temperature.^[3]

Table 1: Chemical Identifiers for **Isovaleronitrile**

Identifier	Value
IUPAC Name	3-methylbutanenitrile[2]
Synonyms	Isoamyl nitrile, 3-Methylbutyronitrile, Isopentane nitrile, Isobutyl cyanide[2][5]
CAS Number	625-28-5[1]
Molecular Formula	C5H9N[1][3]
SMILES	CC(C)CC#N[1][2]
InChI	InChI=1S/C5H9N/c1-5(2)3-4-6/h5H,3H2,1-2H3[2]
InChIKey	QHDKRFYEGYYIIK-UHFFFAOYSA-N[1][2]

Physicochemical Properties

Isovaleronitrile is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is a flammable liquid and is soluble in organic solvents like ethanol and ether, but has limited solubility in water.[1]

Table 2: Quantitative Physicochemical Data for **Isovaleronitrile**

Property	Value
Molecular Weight	83.13 g/mol [2][3]
Density	0.795 g/mL at 25 °C[5]
Boiling Point	128-130 °C at 730 mmHg[5]
Melting Point	-101 °C[1]
Flash Point	28 °C (82.4 °F) - closed cup[1]
Vapor Pressure	11.2 mmHg at 25 °C[1]
Refractive Index	n _{20/D} 1.393[5]
Solubility in Water	Sparingly soluble[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **isovaleronitrile**.

Table 3: Spectroscopic Data for **Isovaleronitrile**

Technique	Key Features and Observed Shifts
^1H NMR	The methylene protons (CH_2CN) appear as a doublet around δ 2.4-2.6 ppm. The tertiary proton (CH) is observed as a multiplet around δ 2.0-2.2 ppm. The six methyl protons (CH_3) present as a doublet around δ 1.0-1.2 ppm. [1]
^{13}C NMR	The nitrile carbon ($\text{C}\equiv\text{N}$) resonance is typically found in the range of δ 119-120 ppm. The two methyl carbons show resonances near δ 22-25 ppm. [1]
Infrared (IR) Spectroscopy	A characteristic sharp absorption band for the nitrile group ($\text{C}\equiv\text{N}$ stretch) is observed around $2240\text{-}2260\text{ cm}^{-1}$.
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}]^+$ is observed at a mass-to-charge ratio (m/z) of 83, corresponding to the molecular weight of isovaleronitrile. [1]

While specific instrument parameters from the cited literature are not available, a general experimental protocol for obtaining spectroscopic data for a liquid sample like **isovaleronitrile** is as follows:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving a few milligrams of **isovaleronitrile** in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 300 or 500 MHz).

- Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- Infrared (IR) Spectroscopy:
 - Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - For a neat liquid sample, a small drop can be placed between two KBr or NaCl plates (capillary film method).
 - Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Mass Spectrometry (MS):
 - Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile liquids.
 - For GC-MS, a dilute solution of **isovaleronitrile** in a volatile organic solvent is injected into the GC. The components are separated based on their boiling points and retention times before entering the mass spectrometer.
 - Ionize the sample using a method like Electron Ionization (EI).
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

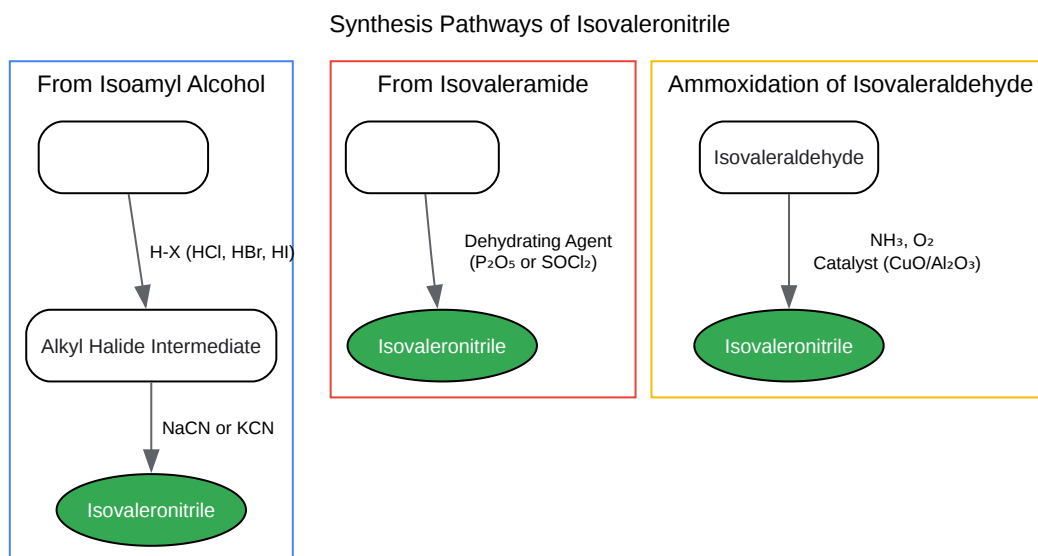
Chemical Reactivity and Synthesis

Isovaleronitrile exhibits reactivity typical of aliphatic nitriles. The cyano group can undergo various transformations, making it a useful intermediate in organic synthesis.^[3]

- Hydrolysis: In the presence of an acid or base catalyst, the nitrile group can be hydrolyzed to form isovaleric acid.^[1]

- Reduction: The cyano group can be reduced to a primary amine (isovaleramine) using strong reducing agents like lithium aluminum hydride (LiAlH_4) or to an aldehyde with reagents like diisobutylaluminium hydride (DIBAL-H).^{[1][3]}
- Oxidation: **Isovaleronitrile** can be oxidized to carboxylic acids under strong oxidizing conditions.^{[1][3]}
- Reactivity with Oxidizing Agents: It can react violently with strong oxidizing agents.^[1]

Several synthetic routes to **isovaleronitrile** have been established.



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Caption: Key synthetic routes to **isovaleronitrile**.

A classical method for synthesizing **isovaleronitrile** involves a two-step process starting from isoamyl alcohol.^[1]

Step 1: Conversion of Isoamyl Alcohol to an Alkyl Halide

- React isoamyl alcohol with a hydrogen halide (e.g., HBr or HCl) to form the corresponding isoamyl halide. This is a nucleophilic substitution reaction where the hydroxyl group is converted into a better leaving group (water) by protonation, followed by displacement by the halide ion.

Step 2: Nucleophilic Substitution with Cyanide






- The resulting isoamyl halide is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), typically in a polar aprotic solvent like DMSO or acetone.
- The cyanide ion (CN^-) acts as a nucleophile, displacing the halide ion to form **isovaleronitrile**.
- The reaction mixture is typically heated to facilitate the substitution.
- After the reaction is complete, the product is isolated by extraction and purified by distillation.

Note: Detailed, step-by-step protocols with specific quantities, reaction times, and temperatures are highly dependent on the specific laboratory setup and scale. Researchers should consult primary literature for optimized procedures.

Safety and Handling

Isovaleronitrile is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information for **Isovaleronitrile**

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Flammable liquids	 alt text	Danger	H226: Flammable liquid and vapor[2]
Acute toxicity, oral	 alt text	Danger	H301: Toxic if swallowed[2]
Skin corrosion/irritation	 alt text	Warning	H315: Causes skin irritation[2]
Serious eye damage/eye irritation	 alt text	Warning	H319: Causes serious eye irritation[2]
Specific target organ toxicity, single exposure	 alt text	Warning	H335: May cause respiratory irritation[2]

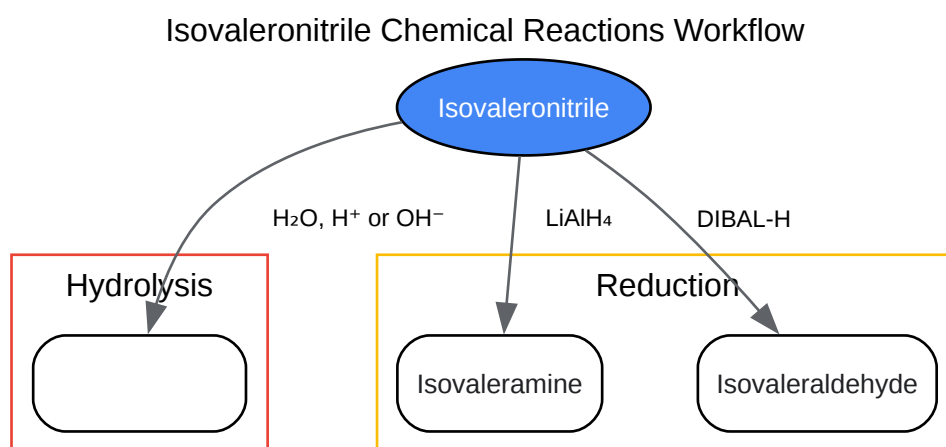
Handling and Storage:

- Keep away from heat, sparks, open flames, and hot surfaces.[6][7]
- Use in a well-ventilated area or under a chemical fume hood.[6]
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
- Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
- Ground/bond container and receiving equipment to prevent static discharge.[6][7]

First Aid Measures:

- In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[7]
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

- If inhaled: Move the person into fresh air and keep them comfortable for breathing.[7]
- If swallowed: Immediately call a poison center or doctor. Rinse mouth.[8]



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Caption: Common chemical transformations of **isovaleronitrile**.

Applications in Research and Development

Isovaleronitrile serves as a valuable building block in organic synthesis for the creation of more complex molecules, including pharmaceuticals and agrochemicals.[3] Its role as a plant metabolite, particularly in plant-insect interactions, also opens avenues for research in chemical ecology and the development of pest management strategies.[1][3] Furthermore, it has been studied for its ability to induce nitrilase enzymes in microorganisms, which has potential applications in biocatalysis for industrial processes.[3]

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